molecular formula C10H13N3 B14184298 N,N,2-Trimethyl-2H-indazol-3-amine CAS No. 918903-31-8

N,N,2-Trimethyl-2H-indazol-3-amine

Cat. No.: B14184298
CAS No.: 918903-31-8
M. Wt: 175.23 g/mol
InChI Key: RQSHGICJDBHLLU-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-2H-indazol-3-amine is a substituted indazole derivative characterized by a methyl group at the 2-position of the indazole ring and a dimethylamino group (-N(CH₃)₂) at the 3-position. Indazoles are nitrogen-containing heterocycles with a bicyclic structure (benzene fused to a pyrazole ring), which are of significant interest in medicinal chemistry due to their diverse biological activities and structural versatility.

Properties

CAS No.

918903-31-8

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylindazol-3-amine

InChI

InChI=1S/C10H13N3/c1-12(2)10-8-6-4-5-7-9(8)11-13(10)3/h4-7H,1-3H3

InChI Key

RQSHGICJDBHLLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-2H-indazol-3-amine typically involves the methylation of 2H-indazole derivatives. One common method includes the reaction of 2H-indazole with methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-2H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,2-Trimethyl-2H-indazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound can induce apoptosis in cancer cells by modulating the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

The structural and functional attributes of N,N,2-Trimethyl-2H-indazol-3-amine can be contextualized by comparing it to related indazole derivatives documented in the literature.

Structural Analogs and Substituent Effects

Table 1: Comparison of this compound with Selected Indazole Derivatives
Compound Name Substituents Molecular Formula Key Features/Implications Reference
This compound 2-CH₃; 3-N(CH₃)₂ C₁₀H₁₃N₃ Enhanced lipophilicity; potential metabolic stability due to methyl groups. -
5-Bromo-N,N-dimethyl-1H-indazol-3-amine 5-Br; 3-N(CH₃)₂ C₉H₁₁BrN₃ Bromine increases molecular weight and polarizability; may influence binding affinity.
1-Methyl-1H-indazol-5-amine 1-CH₃; 5-NH₂ C₈H₉N₃ Primary amine at 5-position enhances hydrogen-bonding potential.
7-(Trifluoromethyl)-1H-indazol-3-amine 7-CF₃; 3-NH₂ C₈H₆F₃N₃ Trifluoromethyl group improves metabolic stability and electron-withdrawing effects.
2-Methyl-5-nitro-2H-indazole 2-CH₃; 5-NO₂ C₈H₇N₃O₂ Nitro group introduces strong electron-withdrawing effects; may increase reactivity.

Key Observations

Electron-withdrawing groups (e.g., -CF₃ in 7-(trifluoromethyl)-1H-indazol-3-amine) increase the acidity of the indazole NH, whereas electron-donating groups (e.g., -CH₃) enhance ring electron density .

Biological Activity :

  • While biological data for the target compound are unavailable, analogs with -CF₃ or -Br substituents (e.g., 7-(trifluoromethyl)-1H-indazol-3-amine) are often explored for anticancer or antimicrobial activity due to their enhanced stability and interaction with hydrophobic binding pockets .

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